molecular formula C9H8BrClO2 B1583205 Ethyl 5-bromo-2-chlorobenzoate CAS No. 76008-73-6

Ethyl 5-bromo-2-chlorobenzoate

Cat. No. B1583205
CAS RN: 76008-73-6
M. Wt: 263.51 g/mol
InChI Key: AMGWDYLEMSMUIO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-chlorobenzoate is a chemical compound with the molecular formula BrC6H3(Cl)CO2C2H5 . It has a molecular weight of 263.52 . It is used in the synthesis of ethyl 6-bromo-3-chloro-3’-methylbiphenyl-2-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-2-chlorobenzoate involves the reaction of 2-chlorobenzotrichloride and bromide reagent under catalyst action . It may also be used in the synthesis of ethyl 6-bromo-3-chloro-3’-methylbiphenyl-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-2-chlorobenzoate is represented by the linear formula: BrC6H3(Cl)CO2C2H5 . The SMILES string representation is CCOC(=O)c1cc(Br)ccc1Cl .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-chlorobenzoate has a refractive index n20/D of 1.56 (lit.) and a boiling point of 288 °C (lit.) . It has a density of 1.55 g/mL at 25 °C (lit.) . It is a white to light yellow crystal powder .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Angiotensin II Antagonists : The compound plays a role in the synthesis of angiotensin II antagonists like SK&F 106686. This synthesis involves a phase transfer catalyzed bromoethylation, indicating its utility in complex organic synthesis (Pridgen et al., 1998).

  • Production of Antidiabetic Drugs : It serves as a starting material in the synthesis of antidiabetic drugs like Dapagliflozin. The process involves multiple steps, including chlorination and acylation, showcasing its versatility in medicinal chemistry (Jie Yafei, 2011).

  • Formation of Chemical Intermediates : In various chemical reactions, Ethyl 5-bromo-2-chlorobenzoate acts as an intermediate. For instance, its reactions with diethyl malonate and malononitrile produce different organic compounds, demonstrating its role in the formation of diverse chemical intermediates (Kato et al., 1978).

Pharmacological Applications

  • Development of SGLT2 Inhibitors : This compound is used in the preparation of SGLT2 inhibitors, a class of drugs used in diabetes treatment. The synthesis process avoids the formation of undesired isomers, highlighting its specificity in drug development (Liu et al., 2008).

  • Synthesis of Insecticide Intermediates : It also plays a role in synthesizing intermediates for new insecticides like chlorantraniliprole. This synthesis process is notable for its high yield and purity, indicating its industrial potential (Lan Zhi-li, 2007).

Photostimulated Chemical Reactions

  • Hydrodehalogenation and Radical Cyclization Reactions : This compound participates in photostimulated chemical reactions, leading to the production of reduced products and cyclized reduced products. These reactions are crucial for the formation of complex organic structures and have significant potential in synthetic organic chemistry (Vaillard et al., 2004).

Safety And Hazards

Ethyl 5-bromo-2-chlorobenzoate is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, it is recommended to call a poison center or doctor/physician .

properties

IUPAC Name

ethyl 5-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGWDYLEMSMUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90226919
Record name Ethyl 5-bromo-2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-chlorobenzoate

CAS RN

76008-73-6
Record name Ethyl 5-bromo-2-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76008-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-chloro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 5-bromo-2-chloro-, ethyl ester
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Record name Ethyl 5-bromo-2-chlorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-bromo-2-chloro-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Shi, G Zhao, Y Lou, Y Wang, H Shao… - Chinese Journal of …, 2011 - Wiley Online Library
Three novel gem‐dimethyl C‐glucosides were designed as sodium‐glucose co‐transporter 2 (SGLT2) inhibitors, and their syntheses started from D‐glucose and three 2‐substituted‐5‐…
Number of citations: 7 onlinelibrary.wiley.com
CJ Rohbogner, SH Wunderlich, GC Clososki… - 2009 - Wiley Online Library
… Ethyl 5-bromo-2-chlorobenzoate (61) is metallated between the bromo substituent and the ester group in 60 h. The resulting biphenyl 71 was obtained in 67 % yield after Pd-catalysed …
DM Allwood, DC Blakemore, AD Brown… - The Journal of Organic …, 2014 - ACS Publications
… 139 mg, 0.25 mmol, 5 mol %) and KOAc (1.47 g, 15.0 mmol, 3.0 equiv) in 1,4-dioxane (50 mL) was vacuum-argon purged (15 cycles) before addition of ethyl 5-bromo-2-chlorobenzoate (…
Number of citations: 97 pubs.acs.org

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